N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Coupling of Benzothiazole and Pyrrole Rings: The benzothiazole and pyrrole rings are coupled using a suitable linker, such as a methoxyethyl group, through a nucleophilic substitution reaction.
Introduction of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or anticancer agent.
Biological Studies: It can be used to study the interactions of benzothiazole and pyrrole derivatives with biological targets, providing insights into their mechanisms of action.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound features a benzothiazole ring and an acetamide group, similar to the target compound but lacks the pyrrole ring and methoxyethyl group.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: This compound contains a benzothiazole ring and a quinazolinone moiety, differing from the target compound in its core structure.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is unique due to its combination of a benzothiazole ring, a pyrrole ring, and a propanamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H27N3O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H27N3O2S/c1-13-14(2)24(11-12-26-6)18(23-20(25)21(3,4)5)17(13)19-22-15-9-7-8-10-16(15)27-19/h7-10H,11-12H2,1-6H3,(H,23,25) |
InChI Key |
SWKGGWGHZITRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)C)CCOC)C |
Origin of Product |
United States |
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